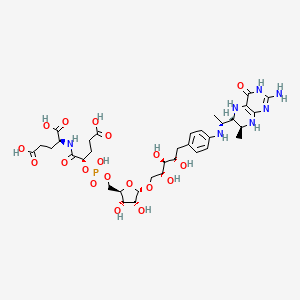
5,6,7,8-Tetrahydrosarcinapterin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-tetrahydrosarcinapterin is the L-glutamide of 5,6,7,8-tetrahydromethanopterin. It is a conjugate acid of a 5,6,7,8-tetrahydrosarcinapterin(4-).
Applications De Recherche Scientifique
Conformational Properties and Enzymatic Roles
Conformational Flexibility
A study by Estelberger, Mlekusch, and Reibnegger (1995) explored the conformational flexibility of 5,6,7,8-tetrahydrobiopterin and its stereoisomers. They found that these compounds possess significant conformational flexibility, which may impact their biological properties (Estelberger, Mlekusch, & Reibnegger, 1995).
Enzymatic Catalysis
Grahame (1991) reported the role of 5,6,7,8-tetrahydrosarcinapterin in the catalysis of acetyl-CoA cleavage and methylation processes. This study highlighted the significance of this compound in enzyme complexes involving carbon monoxide dehydrogenase and corrinoid proteins (Grahame, 1991).
Impact on Melanogenesis
Regulation of Melanin Biosynthesis
Schallreuter et al. (1994) investigated the role of tetrahydrobiopterin in melanin biosynthesis in human epidermis. They found that different forms of tetrahydrobiopterin, including 5,6,7,8-tetrahydrobiopterin, can significantly influence melanin production, with potential implications for conditions like vitiligo (Schallreuter et al., 1994).
Modulation of Tyrosinase Activity
Wood et al. (1995) found that 5,6,7,8-tetrahydrobiopterin directly regulates tyrosinase activity, which is crucial for melanogenesis. This study provided insights into how this compound binds to specific domains on tyrosinase and influences its activity (Wood et al., 1995).
Cardiovascular Implications
- Prevention of Ischemia Reperfusion Injury: A study by Mayahi et al. (2007) demonstrated the potential of 6R-5,6,7,8-tetrahydro-L-biopterin and its stereoisomers in preventing ischemia-reperfusion injury in the human forearm. This suggests therapeutic applications in cardiovascular diseases (Mayahi et al., 2007).
Neurotransmitter Synthesis
- Regulation of Dopamine and Serotonin Biosynthesis: Miwa, Watanabe, and Hayaishi (1985) explored how 6R-L-erythro-5,6,7,8-tetrahydrobiopterin regulates the biosynthesis of neurotransmitters like dopamine and serotonin in the rat brain. They highlighted the role of this compound in enhancing neurotransmitter production (Miwa, Watanabe, & Hayaishi, 1985).
Redox Biology and Enzymology
- Role in Redox Biology: Vasquez-Vivar (2009) and Wei, Crane, and Stuehr (2003) discussed the role of tetrahydrobiopterin in redox biology and enzymology, emphasizing its function as a cofactor for enzymes like nitric oxide synthases and its ability to regulate reactive oxygen species levels (Vasquez-Vivar, 2009), (Wei, Crane, & Stuehr, 2003).
Propriétés
Numéro CAS |
137360-17-9 |
|---|---|
Nom du produit |
5,6,7,8-Tetrahydrosarcinapterin |
Formule moléculaire |
As2Ba3O6 |
Poids moléculaire |
0 |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-[(6S,7S)-2-amino-7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C35H52N7O19P/c1-14(25-15(2)38-30-26(40-25)32(53)42-35(36)41-30)37-17-5-3-16(4-6-17)11-19(43)27(49)20(44)12-58-34-29(51)28(50)22(60-34)13-59-62(56,57)61-21(8-10-24(47)48)31(52)39-18(33(54)55)7-9-23(45)46/h3-6,14-15,18-22,25,27-29,34,37,40,43-44,49-51H,7-13H2,1-2H3,(H,39,52)(H,45,46)(H,47,48)(H,54,55)(H,56,57)(H4,36,38,41,42,53)/t14-,15+,18+,19+,20-,21+,22-,25+,27+,28-,29-,34+/m1/s1 |
SMILES |
CC1C(NC2=C(N1)N=C(NC2=O)N)C(C)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)COP(=O)(O)OC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)O)O)O)O)O |
Synonymes |
tetrahydrosarcinapterin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:4)](/img/structure/B1177996.png)